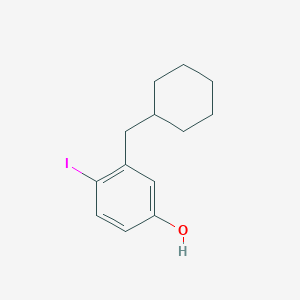

3-(Cyclohexylmethyl)-4-iodophenol

Description

3-(Cyclohexylmethyl)-4-iodophenol is a phenolic compound characterized by a cyclohexylmethyl substituent at the 3-position and an iodine atom at the 4-position of the aromatic ring. The compound has demonstrated significant biological activity, particularly as a potent bacterial neuraminidase (BNA) inhibitor, with an IC50 of 0.05 µM . Its activity surpasses that of parent flavonoids like luteolin (IC50 = 4.4 µM) by nearly two orders of magnitude, highlighting the critical role of the cyclohexylmethyl motif in enzyme inhibition .

Properties

Molecular Formula |

C13H17IO |

|---|---|

Molecular Weight |

316.18 g/mol |

IUPAC Name |

3-(cyclohexylmethyl)-4-iodophenol |

InChI |

InChI=1S/C13H17IO/c14-13-7-6-12(15)9-11(13)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2 |

InChI Key |

WEUZXMXKJGLZHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC2=C(C=CC(=C2)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the phenol ring in the presence of an oxidizing agent like hydrogen peroxide or iodine monochloride . The cyclohexylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexylmethyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of 3-(Cyclohexylmethyl)-4-iodophenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-4-iodophenol can undergo various chemical reactions, including:

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.

Substitution: The iodine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Deiodinated phenol derivatives.

Substitution: Phenol derivatives with different substituents replacing the iodine atom.

Scientific Research Applications

3-(Cyclohexylmethyl)-4-iodophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-4-iodophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Flavonoids (Luteolin and Eriodyctiol)

The cyclohexylmethyl substitution differentiates 3-(Cyclohexylmethyl)-4-iodophenol from its parent flavonoids, luteolin and eriodyctiol, which lack this group. Key findings include:

- Potency Enhancement : The cyclohexylmethyl group increases BNA inhibitory capacity by 88-fold compared to luteolin (IC50 = 0.05 µM vs. 4.4 µM) .

- Steric and Electronic Effects : The bulky cyclohexylmethyl group likely improves binding affinity by occupying hydrophobic pockets in the enzyme active site, while the iodine atom may engage in halogen bonding .

Table 1: Comparison with Parent Flavonoids

| Compound | Substituent (Position) | IC50 (µM) | Activity Enhancement |

|---|---|---|---|

| Luteolin | None | 4.4 | Baseline |

| Eriodyctiol | None | 17.8 | Baseline |

| This compound | Cyclohexylmethyl (C3), I (C4) | 0.05 | 88-fold vs. luteolin |

| Compound 2 (Eriodyctiol analog) | Cyclohexylmethyl (C3), I (C4) | 0.07 | 250-fold vs. eriodyctiol |

Cyclohexylmethyl-Containing Analogs

Cyclohexylphenol Derivatives (CP 47,497)

CP 47,497, a cannabinoid receptor agonist, shares a cyclohexyl group but differs in substitution patterns:

- Substituent Position: CP 47,497 features a 3-hydroxycyclohexyl group at C2 and a dimethylheptyl chain at C5, whereas this compound has substitutions at C3 and C4 .

- Biological Activity: The structural divergence leads to distinct targets—CP 47,497 acts on cannabinoid receptors, while this compound inhibits BNA .

Cyclohexylmethyl Phosphonates

Organophosphorus compounds like O-4-Cyclohexylbutyl methylphosphonofluoridate (CAS: 113548-86-0) share the cyclohexylmethyl motif but possess phosphonate/fluoridate groups . These compounds are typically associated with neurotoxic activity, contrasting with the enzyme-inhibitory role of this compound .

Iodophenol Derivatives

3-(Dimethylamino)-4-iodophenol

This analog replaces the cyclohexylmethyl group with a dimethylamino substituent at C3:

- Electronic Effects: The dimethylamino group is electron-donating, increasing solubility but reducing steric bulk compared to cyclohexylmethyl .

- Biological Implications : The absence of cyclohexylmethyl may diminish BNA inhibition, though activity data are unavailable for direct comparison .

4-Iodophenyl 3-Methylbenzoate

This ester derivative (CAS: 329214-31-5) lacks the phenol hydroxyl group, replacing it with a benzoate ester. The iodine at C4 remains, but the ester group alters hydrolysis susceptibility and target interactions .

Table 2: Comparison with Iodophenol Derivatives

| Compound | Substituent (Position) | Functional Group | Molecular Weight | Key Property |

|---|---|---|---|---|

| This compound | Cyclohexylmethyl (C3), I (C4) | Phenol | 330.24 | High lipophilicity |

| 3-(Dimethylamino)-4-iodophenol | Dimethylamino (C3), I (C4) | Phenol | 263.08 | Enhanced solubility |

| 4-Iodophenyl 3-methylbenzoate | I (C4), benzoate (C3) | Ester | 338.14 | Ester hydrolysis |

Halogenated Phenols

Compounds like (2-Chloro-4-fluoro-3-iodophenyl)methanol (CAS: 2385245-26-9) feature multiple halogens but lack the cyclohexylmethyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.